ethyl ole-1,3(2H)-dione

Description

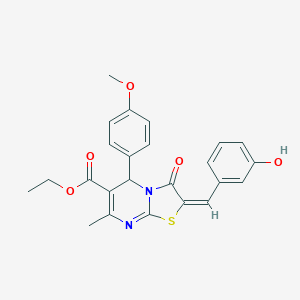

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22N2O5S |

|---|---|

Molecular Weight |

450.5g/mol |

IUPAC Name |

ethyl (2E)-2-[(3-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H22N2O5S/c1-4-31-23(29)20-14(2)25-24-26(21(20)16-8-10-18(30-3)11-9-16)22(28)19(32-24)13-15-6-5-7-17(27)12-15/h5-13,21,27H,4H2,1-3H3/b19-13+ |

InChI Key |

RTXRNACIPVJBDX-CPNJWEJPSA-N |

SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=CC=C4)O)S2)C |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC(=CC=C4)O)/S2)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=CC=C4)O)S2)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl Ole 1,3 2h Dione Analogs

Electrophilic and Nucleophilic Reactivity at the Dione (B5365651) Carbonyls and Active Methylene (B1212753) Positions

The core of 1,3-dione reactivity lies in the active methylene group (the CH₂ group flanked by two carbonyls). The hydrogens on this carbon are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. pressbooks.pub This enolate is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions. nih.gov

The carbonyl carbons, in turn, are electrophilic centers susceptible to attack by nucleophiles. This dual reactivity allows 1,3-diones to engage in a wide array of chemical transformations. For instance, the active methylene group can be exploited in reactions with various electrophiles. nih.gov

The reactivity of 1,3-dicarbonyl compounds is influenced by both electronic and steric factors of the reactants. For example, in reactions involving various active methylene compounds, the reactivity order has been observed to be ethyl cyanoacetate (B8463686) > malononitrile (B47326) > diethyl malonate > acetylacetone. rsc.org

A notable example of the reactivity of 1,3-diones is the self-condensation of indane-1,3-dione to form bindone (B167395), which can occur under both acidic and basic conditions. nih.gov This highlights the ability of one molecule of the dione to act as a nucleophile (after deprotonation) and another to act as an electrophile.

Elucidation of Reaction Mechanisms

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like 1,3-diones. wikipedia.org It involves the nucleophilic addition of the active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism proceeds through the formation of an enolate intermediate, which then attacks the carbonyl carbon of the aldehyde or ketone. organic-chemistry.org Subsequent elimination of a water molecule leads to the final condensed product. organic-chemistry.org In some cases, an iminium intermediate can be formed as the acceptor when an amine catalyst like piperidine (B6355638) is used. organic-chemistry.org The Knoevenagel condensation is a key step in the synthesis of various compounds, including the antimalarial drug lumefantrine. wikipedia.org

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation along with condensation. organic-chemistry.org

The aldol (B89426) condensation is a fundamental reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wikipedia.orglibretexts.orgmasterorganicchemistry.com The dimerization of 1,3-diones, such as the formation of bindone from indane-1,3-dione, follows an aldol-type mechanism. nih.govmdpi.com

The reaction is initiated by the deprotonation of the active methylene group to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of a second dione molecule. wikipedia.org The resulting aldol addition product may then undergo dehydration to form the final dimer. wikipedia.org Aldol reactions can be catalyzed by either acid or base. libretexts.org In mixed aldol reactions, where two different carbonyl compounds are used, aldehydes are generally more reactive as electrophiles than ketones. libretexts.org

The α-carbon of 1,3-diones can be readily halogenated with reagents like chlorine, bromine, or iodine in the presence of either an acid or a base catalyst. pressbooks.pub However, the mechanisms and outcomes differ significantly under these two conditions.

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen to form the enol. libretexts.org The enol then acts as a nucleophile and attacks the halogen. A final deprotonation step yields the α-halogenated product. libretexts.org A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. pressbooks.pub This is because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, the reaction proceeds via an enolate intermediate. pressbooks.publibretexts.org The base removes an α-hydrogen to form the enolate, which then attacks the halogen. pressbooks.pub Unlike the acid-catalyzed process, base-promoted halogenation often leads to polyhalogenation. pressbooks.publibretexts.org The initial halogenation makes the remaining α-hydrogens even more acidic due to the inductive effect of the halogen, facilitating further deprotonation and subsequent halogenation. pressbooks.pub This phenomenon is exploited in the haloform reaction. libretexts.org

Various reagents can be used for the halogenation of 1,3-diones, including N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). mdpi.comencyclopedia.pub

Diazo transfer reactions are a valuable method for introducing a diazo group onto the active methylene position of 1,3-dicarbonyl compounds, forming 2-diazo-1,3-dicarbonyls. organic-chemistry.orgnih.gov These reactions typically employ a sulfonyl azide (B81097), such as tosyl azide (TsN₃), as the diazo transfer agent in the presence of a mild base. organic-chemistry.orgnih.gov The resulting diazo compounds are versatile synthetic intermediates. nih.gov

A proposed mechanism for a tandem reaction involving a primary amine-catalyzed Regitz diazo transfer and a subsequent C-C bond cleavage has been described for the synthesis of α-diazoketones from 1,3-diketones. researchgate.net This highlights the potential for further transformations of the initially formed 2-diazo-1,3-diketone. researchgate.net

The reactivity of the diazo group is tunable, making diazo compounds useful in various chemical transformations. nih.gov They can be prepared through several methods, including diazo transfer, diazotization, and hydrazone decomposition. nih.gov

Mechanistic Aspects of Halogenation Reactions at the 2-Position of Diones

Catalytic Strategies and Their Mechanistic Implications

A variety of catalytic strategies have been developed to control the reactivity and selectivity of reactions involving 1,3-diones. These include the use of organocatalysts, metal catalysts, and even supramolecular catalysts.

For instance, chiral phosphoric acids have been employed for the enantioselective intermolecular condensation of meso-1,3-diones with hydrazines, leading to the formation of keto-hydrazones with an all-carbon quaternary center. acs.org N-Heterocyclic carbenes (NHCs) have been utilized to catalyze [3+3] annulation reactions of alkynyl acyl azoliums with β-keto esters. researchgate.net

In the context of Knoevenagel condensations, various catalysts have been explored, including sodium niobate nanoplates and reconstructed hydrotalcite. organic-chemistry.orgresearchgate.net The mechanism of niobium-catalyzed Knoevenagel reactions is proposed to involve the Lewis acidic sites of the metal and the basic sites of the catalyst. researchgate.net

The hydrogenation of cyclic 1,3-diones to 1,3-diols has been achieved using heterogeneous catalysts like Ru/C. nih.gov The reaction conditions, such as temperature and solvent, have a significant impact on the reaction rate and selectivity. nih.gov

Interestingly, the loading and concentration of the 1,3-dione itself can influence the reaction rate and outcome. acs.org In some cases, higher concentrations of the dione can lead to slower reactions by interacting with and inhibiting the catalyst. acs.org

A coordination cage has been shown to catalyze the aldol condensation of indane-1,3-dione to bindone. mdpi.com The proposed mechanism involves the stabilization of the enolate anion of the dione by the cationic surface of the cage, which also attracts neutral dione molecules, thus bringing the reactants together. mdpi.com

The table below summarizes some of the catalytic strategies employed in reactions of 1,3-dione analogs.

| Reaction Type | Catalyst | Mechanistic Implication |

| Enantioselective Condensation | Chiral Phosphoric Acid | Desymmetrization of meso-1,3-diones. acs.org |

| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Formation of α,β-unsaturated acyl azolium intermediates. researchgate.net |

| Knoevenagel Condensation | Sodium Niobate Nanoplates | Lewis acid/base catalysis. researchgate.net |

| Hydrogenation | Ru/C | Heterogeneous catalysis. nih.gov |

| Aldol Condensation | Coordination Cage | Stabilization of enolate anion on the catalyst surface. mdpi.com |

Role of Acid/Base Catalysis in Dione Transformations

Acid and base catalysis are fundamental to manipulating the reactivity of 1,3-dione analogs. Catalysts modulate the nucleophilic and electrophilic character of the dione, directing the outcome of reactions such as alkylations, acylations, and condensations.

Under basic conditions, the α-proton of a 1,3-dione is readily abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in reactions at the central carbon atom. The choice of base can be critical, influencing not only the reaction rate but also the chemoselectivity of the transformation. For instance, in the acylation of dimedone, the choice of the base catalyst under mechanochemical, solvent-free conditions dictates whether C-acylation or O-acylation occurs. rsc.orgresearchgate.net While bases like triethylamine (B128534) (TEA), 1,8-diazabicycloundec-7-ene (DBU), and cesium carbonate (Cs₂CO₃) exclusively yield the O-acylated product, 4-dimethylaminopyridine (B28879) (DMAP) is uniquely able to promote the formation of the more thermodynamically stable C-acylated product. rsc.orgresearchgate.net This selectivity is attributed to a DMAP-catalyzed pathway that proceeds through the O-acylated intermediate, which then undergoes a Fries-type rearrangement to the C-acylated product. rsc.orgresearchgate.net

Base catalysis is also pivotal in condensation reactions. The Claisen condensation, a classic method for synthesizing β-diketones, relies on a base to enolize one of the carbonyl reactants. bohrium.com Similarly, modern variations of condensation and ring-expansion reactions utilize base catalysis. For example, cesium carbonate (Cs₂CO₃) has been identified as an effective catalyst for the five-to-seven-membered ring expansion of cyclic β-ketoesters with ynones, a process that previously often required stoichiometric amounts of a base. bohrium.com

Acid catalysis, conversely, proceeds via protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of the enol tautomer. This enol is less nucleophilic than the enolate but can still react with strong electrophiles. Acids like sulfuric acid and trifluoromethanesulfonic acid have been employed for the selective α-alkylation of 1,3-diones with alcohols. bohrium.com A facile acid-catalyzed acylation of indoles using 1,3-diones as the acylating agent has also been developed, proceeding through a C-C bond cleavage mechanism. rsc.org Furthermore, acid catalysis is crucial in controlling the regioselectivity of reactions with unsymmetrical reagents. In the reaction of 1,2,4-triketone analogs with hydrazines, acid catalysis can direct the cyclization pathway, leading to the formation of specific pyrazole (B372694) or pyridazinone regioisomers. mdpi.com

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Selectivity | Source |

| Bases | |||||

| 4-Dimethylaminopyridine (DMAP) | Dimedone | 3-Phenylpropanoic acid | C-Acylation | C-acylation favored | rsc.org, researchgate.net |

| Triethylamine (TEA), DBU, Cs₂CO₃ | Dimedone | 3-Phenylpropanoic acid | O-Acylation | O-acylation exclusive | rsc.org, researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Cyclic β-ketoester | Alkynyl 1,2-diketone | Ring Expansion | High yield of 7-membered ring | bohrium.com |

| Acids | |||||

| Trifluoromethanesulfonic acid | β-Diketone | Benzyl alcohol | Monoalkylation | High yield of monoalkyl derivative | bohrium.com |

| Hydrochloric Acid (HCl) | 2-Thienyl-substituted 1,2,4-triketone analog | Substituted Hydrazine | Cyclization | Favors pyridazinone formation | mdpi.com |

Application of Modern Catalytic Systems for Specific Transformations

Beyond classical acid-base catalysis, the development of modern catalytic systems has revolutionized the transformation of 1,3-dione analogs, enabling unprecedented levels of selectivity, particularly in asymmetric synthesis. These systems include organocatalysts, transition metal complexes, and photocatalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of 1,3-dicarbonyl compounds. Chiral hydrogen-bond donor catalysts, such as squaramides and thioureas, have proven highly effective. For instance, a newly developed squaramide catalyst has been used for the enantioselective α-hydrazination of 1,3-dicarbonyl compounds with azodicarboxylates, achieving high yields and enantioselectivities (93–96% ee) with low catalyst loading under mild conditions. nih.gov Similarly, tertiary amino-thioureas, derived from the Takemoto catalyst, effectively catalyze the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones, affording Michael adducts in high yields and enantioselectivities. acs.org

Transition Metal Catalysis offers a broad spectrum of reactivity for dione analogs.

Palladium: Palladium catalysts are widely used for various C-C and C-N bond-forming reactions. For example, Pd-catalyzed allylic substitution reactions using ligands like monophosphoramidites enable the highly regio- and enantioselective amination and etherification of allylic carbonates. acs.org In another application, a palladium-catalyzed diamination of alkenes tethered to ureas was developed, where 1,3-dione derivatives (like 1,3-bis(4-methoxyphenyl)propane-1,3-dione) act as crucial ligands for the palladium center, outperforming traditional phosphine (B1218219) ligands and facilitating a proposed Pd(II/IV) catalytic cycle. nih.gov

Copper and Nickel: Chiral copper(II) and nickel(II) complexes are effective in catalyzing enantioselective aldol reactions. A Ni(II) complex was used for the decarboxylative aldol reaction of β,γ-unsaturated α-ketoesters with β-ketoacids, producing highly functionalized chiral tertiary alcohols with excellent enantioselectivities (65–99% ee). nih.gov An efficient copper-catalyzed asymmetric aldol reaction between β,γ-unsaturated α-ketoesters and coumaran-3-ones has also been reported. nih.gov

Ruthenium: Heterogeneous ruthenium on carbon (Ru/C) catalysts have been systematically investigated for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. researchgate.net This process is scalable and applicable to a range of 1,3-dione substrates, providing good yields (e.g., 78% for cyclopentane-1,3-diol). researchgate.net

Iron: Non-toxic iron(III) 1,3-diketonates have been shown to catalyze the transesterification of esters with alcohols, highlighting an environmentally benign application. bohrium.com

Photocatalysis represents a green and mild approach for activating 1,3-dicarbonyl compounds. Visible-light photocatalysis can initiate C-C bond formation between 1,3-dicarbonyls and styrene (B11656) derivatives in ethanol (B145695), generating reactive radicals through a single electron transfer process. researchgate.net This method avoids harsh reagents and conditions, aligning with the principles of sustainable chemistry. researchgate.net

| Catalytic System | Catalyst/Ligand Example | Reaction Type | Substrate Example | Product Type | Key Finding | Source |

| Organocatalysis | Squaramide 3j | α-Hydrazination | β-Ketoester | α-Hydrazino-β-ketoester | Excellent yields and enantioselectivities (up to 96% ee) | nih.gov |

| Organocatalysis | Tertiary Amino-Thiourea | Conjugate Addition | Dimethyl Malonate | Michael Adduct | High yields and enantioselectivities | acs.org |

| Transition Metal | Pd(TFA)₂ / 1,3-bis(4-methoxyphenyl)propane-1,3-dione | Alkene Diamination | Alkene-tethered Urea | Cyclic Urea with aminoalkyl group | 1,3-Dione derivative acts as a superior ligand | nih.gov |

| Transition Metal | Chiral Ni(II) Complex | Decarboxylative Aldol | β,γ-Unsaturated α-ketoester | Chiral Tertiary Alcohol | High chemo-, regio-, and enantioselectivity (up to 99% ee) | nih.gov |

| Transition Metal | Ru/C | Hydrogenation | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | Scalable process, 78% yield | researchgate.net |

| Photocatalysis | Organophotocatalyst | C-C Bond Formation | 1,3-Dicarbonyl | α-Functionalized β-diketone | Mild, environmentally friendly method | researchgate.net |

Derivatization and Analog Synthesis of Ethyl Substituted 1,3 2h Diones

Preparation of Novel Fused Heterocyclic and Carbocyclic Systems Incorporating Dione (B5365651) Units

The ethyl 1,3(2H)-dione scaffold serves as a valuable building block for the synthesis of a variety of fused heterocyclic and carbocyclic systems. The reactivity of the dione moiety allows for its incorporation into larger ring systems through various cyclization strategies.

One common approach involves the condensation of the 1,3-dione with bifunctional reagents. For instance, the reaction of 2-bromo-1,3-indandione with nucleophilic reagents under phase transfer catalysis (PTC) conditions can lead to the formation of fused indenoheterocycles. ekb.eg Similarly, the reaction of cyclohexane-1,3-dione with aldehydes and other reagents can yield fused systems like pyrano-dichromeno-diones and chromeno-pyrido-pyrimidinones. ajgreenchem.com The use of ultrasound irradiation has been shown to be an efficient green approach for the synthesis of 9-heteroaryl-acridine-1,8-dione derivatives from the one-pot multicomponent reaction of dimedone, heteroaromatic aldehydes, and ammonium (B1175870) acetate (B1210297). dergipark.org.tr

Domino reactions, such as the hexadehydro-Diels–Alder reaction of tetraynes with imidazole (B134444) derivatives, provide a facile route to fused multifunctionalized isoindole-1,3-diones. rsc.org This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds in a single operation. Additionally, tandem reactions, like the nitrile hydration/cyclization of appropriate precursors, can be employed to construct 1,6-naphthyridine-5,7-diones under mild conditions. acs.org

The synthesis of spirocyclic compounds represents another important application. Spiro(1,3-indandione) derivatives can be obtained by reacting 2,2-dibromo-1,3-indandione with bidentate reagents. ekb.eg Furthermore, the reaction of 1,3-cycloalkanediones with (1-aryl-2-bromoethyl)-dimethylsulfonium bromides affords cycloalkane-1,3-dione-2-spirocyclopropanes, which can be further transformed into tetrahydroindol-4(5H)-ones. researchgate.net

Table 1: Examples of Fused Heterocyclic and Carbocyclic Systems from Dione Derivatives

| Starting Dione | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Bromo-1,3-indandione | Nucleophilic reagents | Fused indenoheterocycles | Phase Transfer Catalysis (PTC) | ekb.eg |

| Cyclohexane-1,3-dione | Aldehydes, etc. | Pyrano-dichromeno-diones | Multicomponent reaction | ajgreenchem.com |

| Dimedone | Heteroaromatic aldehydes, Ammonium acetate | 9-Heteroaryl-acridine-1,8-diones | Ultrasound-assisted one-pot synthesis | dergipark.org.tr |

| Tetraynes | Imidazole derivatives | Fused isoindole-1,3-diones | Hexadehydro-Diels–Alder domino reaction | rsc.org |

| 2,2-Dibromo-1,3-indandione | Bidentate reagents | Spiro(1,3-indandione) derivatives | Spirocyclization | ekb.eg |

Introduction of Diverse Substituents onto the Dione Core

The functionalization of the 1,3-dione core through the introduction of various substituents is crucial for modifying the chemical and biological properties of the resulting molecules. This can be achieved through several synthetic strategies, including the incorporation of aryl and heteroaryl moieties, halogenation, nitro-substitution, and reactions at the active methylene (B1212753) position.

The introduction of aryl and heteroaryl groups onto the dione core can be accomplished through various methods. Knoevenagel condensation of 1,3-diones with aromatic aldehydes is a common strategy to produce 2-arylidene derivatives. nih.gov These intermediates can then undergo further reactions, such as [3+2] cycloadditions with N-2,2,2-trifluoroethylisatin ketimines to form spiro-pyrrolidine oxindoles. nih.gov

Rhodium(III)-catalyzed C(sp2)–H bond functionalization of aryl imidates with cyclic 1,3-diones provides a direct method for arylating the dione core. acs.org This reaction proceeds at room temperature and allows for the synthesis of various decorated aryl nitriles and nitrogen-containing heterocycles. acs.org

Furthermore, the reaction of 1,3-diones with heteroaromatic aldehydes can lead to the formation of heteroaryl-substituted derivatives. For example, the reaction of dimedone with heteroaromatic aldehydes and ammonium acetate yields 9-heteroaryl-substituted-acridinediones. dergipark.org.tr The reaction of 2-arylidenebenzo[b]thiophen-3(2H)-ones with active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) also leads to the formation of new heterocyclic systems bearing aryl substituents. researchgate.net

Halogenation and nitro-substitution are important transformations for modifying the electronic properties of dione derivatives. The halogenation of 1,3-diones can be achieved using various reagents. For instance, α,α-dihalogenation of indane-1,3-dione can be carried out with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol (B145695). nih.govencyclopedia.pub Green synthetic methods utilizing mechanical ball milling with reagents like trichloroisocyanuric acid have also been developed. nih.gov The halogenation of the aromatic ring of indane-1,3-dione derivatives is typically achieved by using halogenated precursors, such as halogenated phthalic anhydrides, which are then converted to the corresponding diones. nih.govencyclopedia.pub

Nitro-substitution of dione derivatives can also be performed, although direct electrophilic aromatic substitution on the indane-1,3-dione ring is often not feasible. nih.gov Therefore, post-functionalization with nitro groups is required. For example, nitration of 2-naphthols can be a key step in the synthesis of certain dione-containing heterocyclic systems. nih.gov The synthesis of nitro-substituted pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diones has also been reported. acs.org

The active methylene group in 1,3-diones is a prime site for functionalization through acylation and alkylation reactions. The acidity of the protons at this position allows for deprotonation with a suitable base, followed by reaction with an electrophile.

Alkylation of active methylene compounds is a fundamental C-C bond-forming reaction. semanticscholar.org Cesium carbonate has been shown to be an effective base for the exclusive dialkylation of active methylene compounds, including β-diketones and β-ketoesters, with various alkyl halides. researchgate.net This method provides dialkylated products in high yields without the formation of mono-alkylated intermediates. researchgate.net The functionalization of the methylene group of indane-1,3-dione has been achieved using freshly prepared KF-celite in dry acetonitrile (B52724). nih.gov

Acylation at the active methylene position can be achieved using acid chlorides. A recyclable and efficient catalytic system allows for the C-acylation of 1,3-dicarbonyl compounds under mild conditions. organic-chemistry.org

Halogenation and Nitro-Substitution of Dione Derivatives

Stereoselective Synthesis of Chiral Dione Analogs

The development of stereoselective methods for the synthesis of chiral dione analogs is of great importance, as the biological activity of many compounds is dependent on their stereochemistry.

Enzymatic reductions offer a powerful tool for the stereoselective synthesis of chiral diols from dicarbonyl compounds. Alcohol dehydrogenases (ADHs) have been widely used for the bioreduction of dicarbonyls with excellent selectivity. mdpi.com For example, the enzymatic reduction of 1,4-diaryl-1,4-diones can lead to the formation of optically active 1,4-diols. mdpi.com

Diastereoselective synthesis of carbocyclic C-nucleosides has been achieved from properly substituted cyclopentanones, which can be prepared in either racemic or optically pure form. researchgate.net This methodology allows for the flexible manipulation of stereochemistry at various positions of the cyclopentane (B165970) ring. researchgate.net Photocyclization of 1,2-diketones can also be employed for the stereoselective synthesis of trans-decalin-based spirocarbocycles. nih.gov

Furthermore, highly diastereoselective [3+2] cycloaddition reactions, such as the one between 2-arylidene-1H-indene-1,3(2H)-diones and N-2,2,2-trifluoroethylisatin ketimines, provide a route to chiral spiro-pyrrolidine oxindoles. nih.gov

Structure-Activity Relationship (SAR) Studies on Dione Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the design of new analogs with improved potency and selectivity.

For pyrazolidine-3,5-dione (B2422599) derivatives, SAR studies have shown that substitution with nitro and chloro groups at the para position of a phenyl ring can lead to optimal anti-inflammatory activity. jscimedcentral.com Phenyl substitution on the nitrogen of the pyrazolidine-3,5-dione ring also contributes to appreciable activity. jscimedcentral.com

In the case of isoindole-1,3(2H)-dione derivatives, halogenation of the dione moiety has been found to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. wiley.com For 1,2,4-thiadiazolidin-3,5-dione derivatives, SAR studies have indicated that the naphthalene (B1677914) and benzene (B151609) rings are not essential for their sperm motility inhibitory activity. biomedres.us

SAR analysis of 1,5-dihydro-2H-naphtho[1,2-b] acs.orgCurrent time information in Bangalore, IN.diazepine-2,4(3H)-diones as P2X4 receptor antagonists revealed that substitution at the naphthalene 6-position is amenable, and an aza-scan of the N-phenyl ring identified more potent analogs. nih.gov These studies are essential for the development of more effective therapeutic agents.

Table 2: Summary of SAR Findings for Dione Derivatives

| Dione Core | Substituent/Modification | Effect on Activity | Biological Activity | Reference |

|---|---|---|---|---|

| Pyrazolidine-3,5-dione | Para-nitro and -chloro phenyl substitution | Optimal activity | Anti-inflammatory | jscimedcentral.com |

| Isoindole-1,3(2H)-dione | Halogenation (Br > Cl) | Increased activity | Antimicrobial, Antileishmanial, Anticancer | wiley.com |

| 1,2,4-Thiadiazolidin-3,5-dione | Naphthalene and benzene rings | Non-essential for activity | Sperm motility inhibition | biomedres.us |

| 1,5-Dihydro-2H-naphtho[1,2-b] acs.orgCurrent time information in Bangalore, IN.diazepine-2,4(3H)-dione | Substitution at naphthalene 6-position; Aza-scan of N-phenyl ring | Increased potency | P2X4 receptor antagonism | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. Its ability to probe the chemical environment of individual nuclei within a molecule offers unparalleled detail regarding structure and conformation. For a molecule like ethyl ole-1,3(2H)-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural determination. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (revealing neighboring protons through J-coupling), and integration (providing the ratio of protons). pressbooks.pub For this compound, specific signals corresponding to the ethyl group (a quartet and a triplet), the long oleyl chain (including characteristic signals for the vinylic protons), and protons within the dione (B5365651) moiety would be expected. chemicalbook.com The presence of tautomerism, common in β-dicarbonyl systems, can also be studied, as the keto and enol forms give rise to distinct sets of signals. thermofisher.comcdnsciencepub.com

The ¹³C NMR spectrum complements the proton data by showing all unique carbon atoms in the molecule. acs.org The chemical shifts of carbon signals are highly indicative of their hybridization and bonding environment, with carbonyl carbons of the dione and ester groups appearing significantly downfield. ttu.edu

To differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is employed. In a DEPT-135 spectrum, CH and CH₃ groups produce positive signals, while CH₂ groups result in negative signals, and quaternary carbons are not observed. ttu.edumnstate.edu This technique is invaluable for confirming the carbon skeleton of complex molecules like this compound. pressbooks.pubresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | Positive |

| Ethyl -CH₂ | ~4.1 (quartet) | ~61 | Negative |

| Oleyl chain -(CH₂)n- | ~1.3 (multiplet) | ~22-32 | Negative |

| Oleyl chain -CH=CH- | ~5.3 (multiplet) | ~130 | Positive |

| Dione -CH₂- | Varies (keto/enol) | Varies | Negative |

| Dione C=O | - | ~190-205 | Absent |

| Ester C=O | - | ~170 | Absent |

Note: This table is illustrative and based on typical chemical shifts for the functional groups present. Actual values would need to be determined experimentally.

While 1D NMR provides essential information, 2D NMR techniques are required to piece together the full molecular puzzle by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton-proton spin systems within the molecule, for example, identifying adjacent protons in the ethyl group and along the oleyl chain. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D inverse heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It is significantly more sensitive than older methods and, when edited, can provide the same information as a DEPT-135 experiment, distinguishing CH/CH₃ from CH₂ groups. columbia.edumagritek.com

Together, these 2D experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the precise isomeric structure of the synthesized molecule. ustc.edu.cn

Beyond structural elucidation, NMR spectroscopy is a powerful quantitative tool (qNMR). researchgate.netnih.gov Unlike chromatographic methods, qNMR can be considered a primary ratio method where the signal intensity is directly proportional to the number of nuclei. nih.gov By integrating signals of the product against those of a known, stable internal standard of high purity, the concentration, purity, and yield of a reaction can be determined with high accuracy. ox.ac.ukacs.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. ekb.eg

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). rsc.orgbeilstein-journals.org This precision allows for the determination of the exact elemental formula of the parent ion, as each unique combination of atoms has a distinct, precise mass. pnas.orggoogle.com For this compound, obtaining an HRMS value that matches the calculated exact mass for its chemical formula (e.g., C₂₀H₃₄O₃) provides unequivocal confirmation of its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. scirp.orgresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. aip.org The resulting mass spectrum is a fingerprint of the molecule, showing a parent molecular ion peak (M⁺) and numerous fragment ions. derpharmachemica.com The analysis of these fragmentation pathways provides valuable structural information. icts.res.in For a long-chain compound like this compound, characteristic fragmentation would be expected, such as cleavage at the dione moiety, loss of the ethyl ester group, and various cleavages along the oleyl hydrocarbon chain. nih.gov These patterns help to confirm the connectivity and arrangement of the different functional groups within the molecule. pnas.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy are cornerstone techniques for the initial characterization of dione compounds, providing critical insights into their functional groups and electronic structure.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of a molecule. For diones, the most prominent absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations. The exact frequency of these stretches can be influenced by factors such as ring strain, conjugation, and intramolecular hydrogen bonding. In many dione-containing molecules, such as purine-2,6-dione (B11924001) derivatives, these C=O stretching bands are typically observed in the region of 1650-1750 cm⁻¹. nih.gov Computational studies, often using Density Functional Theory (DFT), are frequently paired with experimental FT-IR to make complete vibrational assignments. nih.govresearchgate.netbohrium.com

Table 1: Representative Spectroscopic Data for Dione Derivatives This table presents example data from various dione compounds to illustrate typical spectroscopic values.

| Compound Class | Technique | Characteristic Absorption/Transition | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

|---|---|---|---|---|

| Purine-2,6-diones | FT-IR | C=O Stretching | ~1700-1750 | nih.gov |

| Quinoxaline-diones | FT-IR | C=O Stretching | Not specified | researchgate.net |

| Thiazolidinones | UV-Vis | n→π* and π→π* | Not specified | doi.org |

| Purine-2,6-diones | UV-Vis | Absorption Maximum (λ_max) | 200-400 | nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For dione research, crystallography confirms the conformation of the ring systems and the spatial relationship between substituent groups.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the atomic positions can be determined. Research on various dione-containing molecules has successfully used this method. For example, the crystal structures of novel oxaspirocyclic diones have been determined, revealing details about their space group, unit cell dimensions, and intermolecular interactions like hydrogen bonds and π-π stacking. mdpi.com Similarly, the structures of complex steroidal diones and heterocyclic diones like (S)-5-Benzylimidazolidine-2,4-dione have been elucidated, providing critical data on ring conformations and supramolecular assembly. researchgate.netnih.gov

Table 2: Example Crystallographic Data for Dione Compounds This table showcases crystallographic data obtained for different dione molecules, highlighting the type of information generated.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₇H₁₉NO₄ | Monoclinic | P2₁/c | mdpi.com |

| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₅H₁₄O₅ | Monoclinic | P2₁/c | mdpi.com |

| Disogenin-3,6-dione | C₂₇H₃₈O₄ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 2-(Hexyloxy)benzo[b]phenazine-6,11-dione | C₂₂H₂₀N₂O₃ | Triclinic | P-1 | researchgate.net |

| (S)-5-Benzylimidazolidine-2,4-dione monohydrate | C₁₀H₁₀N₂O₂·H₂O | Not specified | Not specified | nih.gov |

Applications in Advanced Chemical and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The electron-withdrawing nature of the two carbonyl groups in 1,3-diones activates the intermediate methylene (B1212753) group, making it a powerful nucleophile and a valuable handle for a wide range of chemical transformations. mdpi.com This reactivity has established 1,3-dione derivatives as essential building blocks for constructing complex molecular frameworks. mdpi.comlouisville.edu They are frequently employed in multicomponent reactions, which allow for the efficient assembly of elaborate structures from simple starting materials in a single step. mdpi.comnih.gov

1,3-Dione scaffolds are instrumental in the synthesis of polycyclic and spirocyclic compounds, which are core structures in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Polycyclic Compounds: Convergent synthetic pathways can be devised to create polycyclic aromatic hydrocarbons (PAHs) and N-heterocycles. nih.govnih.gov For instance, Friedel-Crafts acylation and subsequent cyclization reactions involving dione-like precursors are common strategies to build fused ring systems. nih.govacs.org One-pot, three-component reactions have been developed to produce novel nitrogen-containing pentacyclic compounds in excellent yields from simple precursors. nih.gov Azulene-embedded polycyclic compounds, which have unique electronic properties, can also be synthesized using dione (B5365651) derivatives as key intermediates. mdpi.com

Spiro Compounds: Spiro compounds, characterized by two rings connected through a single shared atom, are readily synthesized using 1,3-dione derivatives. Indane-1,3-dione, for example, is a common reactant in multicomponent reactions to generate complex spirooxindoles. nih.govbeilstein-journals.org These reactions often proceed with high diastereoselectivity. rsc.org For example, the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 2-arylidene-1H-indene-1,3-dione derivatives yields spiro-pyrrolidine linked oxindoles with four consecutive stereocenters. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Isatins, Enaminones, Indane-1,3-dione | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), EtOH/H₂O | Spiro[indolo-3,10'-indeno[1,2-b]quinolin]-triones | High yield, operational simplicity. | nih.gov |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid, Room Temp. | Spiro[dihydropyridine-oxindoles] | Fast and convenient protocol. | beilstein-journals.org |

| N-2,2,2-trifluoroethylisatin ketimines, 2-arylidene-1H-indene-1,3(2H)-dione | DABCO | Trifluoromethyl-bearing spiro-pyrrolidine oxindoles | Excellent diastereoselectivity (>99:1 dr). | rsc.org |

| Dibromohomophthalimides, o-phenylenediamine | Microwave Irradiation | Spiro[benzimidazole-2,4'-isoquinoline]-diones | New ring system, high yield (81%). | mdpi.com |

Integration into Functional Materials and Optical Applications

The conjugated system and electron-accepting nature of many 1,3-dione derivatives make them ideal candidates for integration into functional materials with tailored optical and electronic properties. nih.govmdpi.com They are used in the design of photoinitiators for polymerization, chromophores for non-linear optics, and dyes for solar cells. mdpi.com The absorption and emission properties of these molecules can be finely tuned through chemical modification. nih.gov

Derivatives of 1,3-diones, particularly those with extended aromatic systems like 1,8-naphthalimide (B145957) (a benzo[de]isoquinoline-1,3-dione), are foundational structures for fluorescent dyes. royalsocietypublishing.orgresearchgate.net These dyes are prized for their high photostability and strong fluorescence, often in the visible spectrum. researchgate.net The synthesis typically involves the condensation of a substituted dicarboxylic anhydride (B1165640) with a primary amine, allowing for the straightforward introduction of various functional groups to modulate the dye's properties. royalsocietypublishing.orgmdpi.com These fluorophores can be engineered to act as molecular probes that respond to their environment, for example, by switching their fluorescence "on" or "off" in the presence of a specific analyte. royalsocietypublishing.orgnih.govmdpi.com

| Core Scaffold | Synthetic Approach | Application/Feature | Reference |

|---|---|---|---|

| 1,8-Naphthalimide | Condensation of 4-bromo-1,8-naphthalic anhydride with an amine. | ON-OFF fluorescent probes for detecting specific molecules. | royalsocietypublishing.org |

| Benzo[de]isoquinoline-1,3-dione | Combination with benzotriazole (B28993) and HALS units in one molecule. | Yellow-green emitting fluorophores with superior photostability. | researchgate.net |

| Tricyclic Cytosine (tC) | Multi-step organic synthesis to produce a phosphoramidite (B1245037) monomer. | Fluorescent base analogue for probing nucleic acid structure and interactions. | nih.gov |

| Reduced Xanthene | Pd-catalyzed cross-coupling reactions. | Activatable fluorophores with high quantum yields for biological detection. | mdpi.com |

Development of Chemical Sensors and Detection Systems

The ability to create responsive fluorescent molecules from 1,3-dione scaffolds directly leads to their use in chemical sensing and detection. mdpi.com By incorporating a recognition unit (receptor) into the fluorophore structure, sensors can be designed to detect specific analytes such as metal ions or changes in environmental conditions like temperature or pH. mdpi.com For instance, lanthanide complexes that use 1,3-dione ligands are notable for their temperature-sensitive luminescence, making them valuable as molecular thermometers in advanced materials and biological imaging. mdpi.com The development of nanoprobes and sensor arrays allows for the parallel detection of multiple analytes, increasing the information content from a single measurement. mdpi.com

Contributions to Polymer Chemistry and Material Science

The 1,3-dione motif contributes significantly to polymer and materials science in several ways. Current time information in Bangalore, IN.

Monomer Synthesis: Functionalized 1H-isoindole-1,3(2H)-dione derivatives can serve as monomers in polymerization reactions. For example, (3aR,7aS)−2-(2-morpholinoethyl)−3a,4,7,7a-tetrahydro-1H−4,7-epoxyisoindole-1,3(2H)-dione has been used in Ring-Opening Metathesis Polymerization (ROMP) to create novel multiresponsive (co)polymers that react to changes in pH, temperature, and salt concentration. curtin.edu.au

Photoinitiators: Indane-1,3-dione derivatives are used as photoinitiators or photosensitizers in free-radical polymerization. nih.govmdpi.com Upon exposure to light, these molecules can generate radicals that initiate the polymerization of monomers, a process crucial for photolithography and 3D printing.

Functional Polymer Additives: Dyes based on benzo[de]isoquinoline-1,3-dione are used as additives to improve the photostability of polymeric materials by absorbing harmful UV radiation. researchgate.net

Conjugated Polymers: Alternating donor-acceptor π-conjugated polymers, which are key materials in organic electronics, can incorporate dione units. For instance, polymers containing a pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione moiety have been synthesized for use in organic thin-film transistors, exhibiting good charge carrier mobility. wiley.com

Advanced Biological Studies of Ethyl Substituted 1,3 2h Diones Mechanistic Focus

Structure-Activity Relationship (SAR) Investigations for Bioactive Dione (B5365651) Frameworks

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the rational design of more potent and selective drug candidates. For 1,3(2H)-dione derivatives, SAR investigations have revealed key structural features that govern their biological activity.

The nature of the substituent on the 1,3(2H)-dione core plays a pivotal role in determining the biological potency of the molecule. Studies on various dione frameworks have demonstrated that aliphatic substitutions, including ethyl groups, can significantly modulate activity.

For instance, in the context of antitumor activity, new 2-[2'-(dimethylamino)ethyl]-3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at the 6- and 7-positions have been synthesized. acs.org Among these, 6-ethoxyazonafide, which contains an ethyl group as part of an ethoxy substituent, was found to be more effective against L1210 leukemia and subcutaneous B16 melanoma in mice compared to the unsubstituted parent compound, azonafide. acs.org This highlights the favorable impact of an ethyl-containing substituent on antitumor potency.

In the realm of antimalarial research, the substitution pattern on a pyrrolone ring, a related dione structure, was investigated. While the removal of methyl substituents led to a significant loss of activity, replacing both methyl groups with ethyl groups did not significantly alter the antimalarial potency. acs.org This suggests that for this particular scaffold, the presence and size of small aliphatic groups are important for maintaining activity.

The following table summarizes the impact of ethyl and other aliphatic substitutions on the biological potency of selected dione derivatives.

| Scaffold | Substitution | Biological Activity | Effect on Potency | Reference |

| 2-[2'-(Dimethylamino)ethyl]-3H-dibenz[de,h]isoquinoline-1,3-dione | 6-Ethoxy | Antitumor (L1210 leukemia, B16 melanoma) | Increased potency compared to unsubstituted compound | acs.org |

| Pyrrolone | Ethyl (replacing methyl) | Antimalarial | Maintained activity | acs.org |

| Indane-1,3-dione | Aliphatic substituents at the 2-position | Not specified | Synthesized for potential biological evaluation | mdpi.com |

The type and position of substituents on the 1,3(2H)-dione framework can influence not only the potency but also the specific type of biological activity, or modality.

For example, in a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives evaluated for acetylcholinesterase (AChE) inhibitory activity, the nature of the substituent on the phenyl ring was critical. nih.gov Electron-withdrawing groups like chlorine, fluorine, and nitro groups at the ortho and para positions of the phenyl ring resulted in the highest potency. nih.gov Conversely, a methoxy (B1213986) group (an electron-donating group) at the meta position also afforded favorable potency. nih.gov This demonstrates how electronic effects of substituents can fine-tune the interaction with the enzyme's active site.

In the context of antileishmanial activity, a study of 5-styrylthiazolidine-2,4-dione derivatives revealed that a nitro group on the phenyl ring was a key pharmacophore. mdpi.comnih.gov Specifically, derivatives with a nitro group at the meta or para position of the phenyl ring, combined with an ethyloxycarbonylmethyl or cyanomethyl group at the N-3 position of the thiazolidine-2,4-dione ring, showed good efficacy and selectivity. mdpi.com

Furthermore, research on indane-1,3-dione derivatives has shown that their biological activity can be significantly enhanced through chemical modifications, leading to a broad spectrum of activities including antioxidant, antibacterial, anticonvulsant, analgesic, and anticancer effects. researchgate.net

The table below illustrates the influence of different substituents on the biological modalities of dione frameworks.

| Dione Framework | Substituent | Biological Modality | Key Finding | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Electron-withdrawing groups (Cl, F, NO2) on phenyl ring | Acetylcholinesterase Inhibition | Increased potency at ortho and para positions | nih.gov |

| 5-Styrylthiazolidine-2,4-dione | Nitro group on phenyl ring | Antileishmanial Activity | Essential for activity, particularly at meta and para positions | mdpi.comnih.gov |

| Indane-1,3-dione | Various substituents | Broad-spectrum (antioxidant, antibacterial, etc.) | Chemical modification enhances and diversifies biological activity | researchgate.net |

Impact of Ethyl and Other Aliphatic Substitutions on Biological Potency

Mechanistic Elucidation of Molecular Interactions with Biological Targets

Understanding the molecular mechanisms by which ethyl-substituted 1,3(2H)-diones exert their biological effects is fundamental for their development as therapeutic agents. This involves studying their interactions with enzymes, receptors, and microbial components.

Derivatives of 1,3(2H)-diones have been extensively studied as enzyme inhibitors, with cholinesterases being a prominent target. Cholinesterase inhibitors are important for the treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com

Several studies have focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Molecular docking and in vitro studies have shown that these compounds can interact with both the catalytic and peripheral active sites of the enzyme. researchgate.net The inhibitory activity is influenced by the length of the alkyl linker and the nature of the substituents. mdpi.com For instance, in a series of isoindoline-1,3-dione-N-benzylpyridinium hybrids, all derivatives displayed potent AChE inhibitory activity, with IC50 values in the low micromolar range. researchgate.net Similarly, phenylisoindoline-1,3-dione derivatives have also shown considerable inhibitory activity against both AChE and BuChE. bohrium.com

The following table presents data on the cholinesterase inhibitory activity of various 1,3-dione derivatives.

| Compound Series | Target Enzyme | Most Potent Derivative (IC50) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | 0.91 µM (compound 4a) | nih.gov |

| Isoindoline-1,3-dione-N-benzylpyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 µM | researchgate.net |

| Phenylisoindoline-1,3-diones | Acetylcholinesterase (AChE) | 30 µg/mL (compound 6) | bohrium.com |

| Phenylisoindoline-1,3-diones | Butyrylcholinesterase (BuChE) | 102 µg/mL (compound 4) | bohrium.com |

Beyond enzyme inhibition, 1,3(2H)-dione derivatives can modulate the function of cellular receptors and proteins. A notable example is the interaction with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. google.com Modulators of Cereblon, such as thalidomide (B1683933) and its analogs which contain a glutarimide (B196013) (piperidine-2,6-dione) moiety, are used in the treatment of multiple myeloma. researchgate.netrscf.ru

Novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as Cereblon modulators. researchgate.net One such compound, 10a, exhibited potent antiproliferative activity against cancer cell lines and was shown to inhibit CRBN with an IC50 of 4.83 µM. researchgate.netresearchgate.net Docking studies confirmed that this compound fits well into the active site of CRBN. researchgate.net The mechanism of action involves the induction of ubiquitination and subsequent degradation of specific target proteins. researchgate.net

The table below provides details on a Cereblon modulator with a dione scaffold.

| Compound | Target | Biological Effect | IC50 | Reference |

| Compound 10a (a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative) | Cereblon (CRBN) | Antiproliferative activity, inhibition of TNF-α | 4.83 µM (CRBN inhibition) | researchgate.netresearchgate.net |

The 1,3(2H)-dione scaffold is also present in compounds with a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Phthalimide (isoindoline-1,3-dione) derivatives have been reported to possess significant antibacterial and antifungal properties. semanticscholar.orgresearchgate.net For example, a series of 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones showed significant antimicrobial activity. semanticscholar.org Similarly, 1,3-thiazine-2-amines containing a morpholine (B109124) nucleus have demonstrated strong antibacterial activity against various bacterial strains. tandfonline.com Indane-1,3-dione derivatives have also been investigated for their antibacterial and antifungal activities. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Several 1,3(2H)-dione derivatives have shown promising antileishmanial activity. A series of thiazolidine-2,4-diones bearing a styryl group at position 5 were evaluated against Leishmania infantum. mdpi.comnih.gov A hit compound from this series, 14c, displayed good antileishmanial activity with an EC50 of 7 µM and low cytotoxicity. mdpi.comnih.gov Mechanistic studies suggest that this compound acts as a prodrug that is bioactivated by a parasite-specific nitroreductase. mdpi.comnih.gov Another study on thiazolidine-2,4-dione derivatives identified compounds with micromolar affinity for Leishmania major pteridine (B1203161) reductase 1 (PTR1), a validated drug target. nih.gov

The following table summarizes the antimicrobial activities of various dione derivatives.

| Compound Series | Microbial Target | Activity | Key Finding | Reference |

| 2-[(4-Substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones | Bacteria and Fungi | Antibacterial and Antifungal | Significant antimicrobial activity observed | semanticscholar.org |

| 5-Styrylthiazolidine-2,4-diones | Leishmania infantum | Antileishmanial | EC50 of 7 µM for hit compound 14c | mdpi.comnih.gov |

| Thiazolidine-2,4-diones | Leishmania major PTR1 | Antileishmanial | Micromolar affinity for the target enzyme | nih.gov |

| Indane-1,3-diones | Bacteria and Fungi | Antibacterial and Antifungal | Derivatives show a range of antimicrobial activities | nih.gov |

Receptor Modulation and Protein-Ligand Binding Dynamics (e.g., Cereblon Modulators)

Molecular Mechanisms of Cellular Processes Modulated by Dione Analogs

Research into the molecular underpinnings of the biological activities of dione analogs has revealed significant effects on cell cycle regulation and the induction of apoptosis in cancer cells. While specific studies on ethyl ole-1,3(2H)-dione are not extensively documented in publicly available research, investigations into structurally related dione compounds provide a framework for understanding their potential mechanisms of action. These studies consistently point towards the ability of dione derivatives to interfere with the normal progression of the cell cycle and to trigger programmed cell death through various molecular pathways.

Dione analogs have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, certain imidazolidine-2,4-dione derivatives have been observed to cause cell cycle arrest at the G2/M phase. mdpi.com This is a critical checkpoint that ensures cells are ready for mitosis. By arresting cells in this phase, these compounds prevent cell division and can lead to the initiation of apoptosis. Similarly, other studies have reported cell cycle arrest at the G1 phase induced by 5-arylidenethiazolidin-2,4-dione derivatives, which prevents cells from entering the DNA synthesis (S) phase. researchgate.net The ability of substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones to cause cell accumulation in the G2/M phase further underscores the role of the dione scaffold in modulating cell cycle progression. nih.gov

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Dione analogs have been shown to activate apoptotic pathways through both intrinsic (mitochondrial-mediated) and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For example, some thiazolidinedione analogs have been found to inhibit the anti-apoptotic functions of Bcl-xL and Bcl-2. nih.gov This inhibition disrupts the protection these proteins afford to the mitochondrial membrane, leading to the release of pro-apoptotic factors. Studies on imidazolidine-2,4-dione derivatives have also demonstrated a reduction in the levels of anti-apoptotic proteins like Bcl-2 and MCL-1, promoting apoptosis. mdpi.com

The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of dione-induced cell death. The treatment of cancer cells with 5-arylidenethiazolidin-2,4-dione derivatives has been shown to increase the activity of caspase-3 and caspase-7. researchgate.net Similarly, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been reported to induce apoptosis through the activation of caspase-3 and caspase-6. researchgate.net Furthermore, some dione compounds influence the p53 tumor suppressor pathway. Increased levels of p53 and its transcriptional target p21, which is a cyclin-dependent kinase inhibitor, have been observed following treatment with certain indol-2-one (B1256649) derivatives, linking the cell cycle arrest and apoptotic effects to this critical tumor suppressor. nih.gov

Table 1: Effects of Various Dione Analogs on Cell Cycle and Apoptosis

| Compound Class | Specific Analog Example | Effect on Cell Cycle | Molecular Mechanism of Apoptosis | Cell Lines Studied | Reference |

|---|---|---|---|---|---|

| Imidazolidine-2,4-diones | Derivative 24 | G2/M phase arrest | Diminished levels of Bcl-2 and MCL-1 | MCF-7 | mdpi.com |

| 5,5-Diphenylimidazolidine-2,4-diones | Compound 16 | - | Caspase-dependent apoptosis, ROS production | HeLa, A549, MDA-MB-231 | nih.gov |

| Thiazolidinediones | Troglitazone, Δ2-TG | - | Inhibition of Bcl-xL and Bcl-2 functions | PC-3, LNCaP | nih.gov |

| 5-Arylidenethiazolidin-2,4-diones | Compound 18b | G1 phase arrest | Mitochondrial-mediated pathway, increased caspases-3 and -7 | - | researchgate.net |

| 1H-Benz[de]isoquinoline-1,3-diones | 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | S and G2/M phase accumulation | Activation of caspase-3 and caspase-6 | MOLT-4, HL-60 | researchgate.net |

| E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones | - | G2/M phase accumulation | Increased p53, p21, and Bax levels | MCF-7 | nih.gov |

| Isoindole-1,3-(2H) diones | Halogenated derivatives | Cell cycle arrest | Induction of apoptosis | Caco-2, HCT-116 | wiley.com |

Design and Application of Dione-Based Chemical Probes for Biological Research

The chemical properties of the 1,3-dione moiety make it a versatile scaffold for the design of chemical probes for various biological applications. researchgate.netmdpi.com These probes are instrumental in studying cellular processes, detecting specific biomolecules, and for bioimaging. The design strategy often involves modifying the core dione structure to impart selectivity and a reporting function, such as fluorescence. nih.govmdpi.com

A notable application of dione-based probes is in the detection of reactive oxygen species (ROS) and the study of redox biology. For instance, probes derived from 1,3-cyclopentanedione (B128120) have been synthesized for the selective labeling of sulfenic acid (-SOH), a post-translational modification on proteins that occurs under oxidative stress. rsc.orgnih.gov The design of these probes leverages the reactivity of the dione's methylene (B1212753) group. By conjugating the dione to a reporter molecule like biotin, researchers can detect and isolate proteins that have been modified by sulfenic acid. nih.gov

The phenaline-1,3-dione scaffold has been utilized to create fluorogenic probes for detecting sulfenic acid in living cells. nih.gov The design of these probes involves chemical modifications to enhance the rate of reaction with sulfenic acid and to generate a fluorescent signal upon reaction. This allows for real-time imaging of changes in protein cysteine oxidation. nih.gov Another example is the development of a two-photon fluorescent probe using a 4-hydroxyisoindoline-1,3-dione scaffold for the detection of peroxynitrite, a potent oxidant. rsc.org These probes offer high sensitivity and selectivity, enabling the study of oxidative stress in complex biological systems like cells and tissues. rsc.org

Beyond redox biology, dione-based probes have been designed for other applications. Naphthoquinoline-dione derivatives have been synthesized as chemosensors for the detection of metal ions like Cu2+. mdpi.com These probes exhibit a visible color change and fluorescence quenching upon binding to the target ion, allowing for its detection in environmental and biological samples. The indane-1,3-dione structure is another versatile platform used in the design of fluorescent probes for bioimaging, highlighting its utility as a building block in chemical biology. researchgate.netmdpi.com

Table 2: Dione-Based Chemical Probes and Their Applications

| Dione Scaffold | Probe Type | Target/Application | Principle of Operation | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentanedione | Biotinylated probe | Protein sulfenic acid (-SOH) | Michael addition of thiol-containing tags and subsequent labeling of modified proteins. | rsc.orgnih.gov |

| Phenaline-1,3-dione | Fluorogenic probe | Sulfenic acid | Reaction with sulfenic acid shifts the keto-enol equilibrium, leading to a fluorescent signal. | nih.gov |

| 4-Hydroxyisoindoline-1,3-dione | Two-photon fluorescent probe | Peroxynitrite (ONOO−) | Reaction with peroxynitrite leads to a change in fluorescence, detectable by two-photon microscopy. | rsc.org |

| Naphthoquinoline-dione | Chemosensor | Copper ions (Cu2+) | Selective binding to Cu2+ causes a visible color change and fluorescence quenching. | mdpi.com |

| Indane-1,3-dione | Fluorescent probe | Bioimaging | The scaffold is incorporated into larger structures to create dyes for imaging cellular components like lipid droplets. | researchgate.net |

Environmental Fate and Degradation Studies of Dione Compounds Academic Perspective

Microbial Biotransformation and Biodegradation Mechanisms in Environmental Matrices

Microbial degradation is a primary pathway for the removal of many organic compounds from soil and water environments. The long aliphatic chain of ethyl ole-1,3(2H)-dione, being derived from oleic acid, suggests that it would be susceptible to microbial attack, similar to other fatty acid derivatives. nih.govresearchgate.net

The primary mechanism for the breakdown of long-chain fatty acids in bacteria is the β-oxidation cycle. nih.govresearchgate.netjmb.or.kr This process involves the sequential removal of two-carbon units from the fatty acid chain, producing acetyl-CoA, which can then enter central metabolic pathways. nih.govresearchgate.net It is plausible that after the initial hydrolysis of the ester group in this compound, the resulting oleic acid derivative would undergo β-oxidation.

Microorganisms such as Pseudomonas and Micrococcus species are known to degrade fatty acids and their derivatives. jmb.or.krmdpi.com For instance, Micrococcus luteus has been shown to biotransform oleic acid into various products, including 10-ketostearic acid and γ-dodecalactone. mdpi.com The presence of the dione (B5365651) functional group may influence the initial steps of degradation, potentially serving as a site for enzymatic attack before or concurrently with the degradation of the aliphatic chain.

The rate of biodegradation can be influenced by several environmental factors, including temperature, moisture content, and the presence of other organic matter. For example, the degradation of 1,3-dichloropropene (B49464) in soil was found to be significantly affected by these parameters.

Table 2: Key Microbial Genera Involved in the Degradation of Fatty Acids and Related Compounds

| Microbial Genus | Type of Degradation | Substrates | Key Enzymes |

| Pseudomonas | Aerobic | Fatty acids, hydrocarbons | Lipases, Acyl-CoA synthetases |

| Bacillus | Aerobic | Fatty acids, esters | Esterases, Dehydrogenases |

| Micrococcus | Aerobic | Fatty acids, oils | Lipases, Dehydrogenases |

| Comamonas | Aerobic | Steroids, hydrocarbons | Oxygenases |

This table is based on general knowledge of microbial degradation of related compounds.

Modeling of Environmental Distribution and Persistence

In the absence of experimental data, computational models are valuable tools for predicting the environmental fate of chemicals. Models like the US EPA's EPI Suite™ (Estimation Programs Interface) can estimate physicochemical properties and environmental fate parameters based on a compound's structure. epa.gov These models use quantitative structure-activity relationships (QSARs) to predict properties such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation half-lives. epa.govncsu.edu

Persistence is a key aspect of environmental risk assessment. pops.int It is determined by the compound's half-life in various environmental compartments. Models can estimate biodegradation half-lives in water and soil, as well as atmospheric degradation rates. ncsu.edu For long-chain aliphatic compounds, persistence can vary. While some may degrade relatively quickly under favorable microbial conditions, others can persist, particularly in environments with low microbial activity. pops.int

Table 3: Predicted Environmental Fate Parameters for a Generic Long-Chain Ketone (C18)

| Parameter | Predicted Value Range | Significance |

| Log Kow | 6 - 8 | High potential for sorption to soil/sediment and bioaccumulation |

| Water Solubility | < 1 mg/L | Low mobility in water |

| Vapor Pressure | < 0.001 Pa | Low volatility |

| Biodegradation Half-life (water) | Weeks to Months | Moderate to high persistence in water |

| Biodegradation Half-life (soil) | Weeks to Months | Moderate to high persistence in soil |

These are generalized, estimated values for a representative long-chain ketone and are not specific to this compound. Actual values may vary.

Volatilization and Atmospheric Chemistry of Dione Structures

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. acs.org The tendency of a compound to volatilize is determined by its vapor pressure and its Henry's Law constant. For a large molecule like this compound, the vapor pressure is expected to be very low, limiting its volatilization. researchgate.net

Once in the atmosphere, organic compounds are subject to degradation by reactive species, primarily the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO3) at night. copernicus.orgacs.org For unsaturated ketones, the reaction with OH radicals is a major atmospheric loss process. copernicus.orgacs.orgcopernicus.org The reaction can proceed via addition to the C=C double bond or by hydrogen abstraction. copernicus.org For α,β-unsaturated ketones, addition of the OH radical to the double bond is typically the dominant pathway. copernicus.orgcopernicus.org

The atmospheric oxidation of unsaturated ketones can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org The ozonolysis of α,β-unsaturated ketones is another potential atmospheric degradation pathway, leading to the formation of organic acids. rsc.org

The atmospheric half-life of a compound is a measure of its persistence in the air. For unsaturated ketones, atmospheric lifetimes with respect to OH radical reactions can range from hours to days, depending on the specific structure and atmospheric conditions. acs.org

Table 4: Atmospheric Chemistry Data for Analogous Unsaturated Ketones

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Methyl vinyl ketone | OH | (1.9 ± 0.3) x 10⁻¹¹ | ~1.5 days |

| 3-Penten-2-one | O₃ | (31 ± 7) x 10⁻¹⁸ | ~1 day |

| 4-Hexen-3-one | OH | (8.45 ± 0.13) x 10⁻¹¹ | ~8 hours |

Data sourced from studies on analogous compounds and may not be directly representative of this compound. Atmospheric lifetimes are estimates based on typical oxidant concentrations.

Future Research Directions and Emerging Trends in Ethyl Ole 1,3 2h Dione Research

Development of Novel and Sustainable Synthetic Methodologies

A significant thrust in modern organic synthesis is the development of "green" and sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. Research into the synthesis of 1,3-dione derivatives is increasingly aligned with these principles.

Key emerging trends include:

Mechanochemistry: This solvent-free approach involves using mechanical force, such as ball milling, to drive chemical reactions. Mechanochemical methods have shown promise in the acylation of 1,3-diones, offering complete chemoselectivity towards a single product in a short amount of time, which is a significant advantage over solution-based studies that often yield mixtures. rsc.org This technique is being explored for its potential in large-scale chemical manufacturing due to its efficiency and reduced environmental footprint. rsc.org

Catalyst-Free and Solvent-Free Conditions: Researchers are developing synthetic protocols that operate at ambient temperatures without the need for catalysts or solvents. For instance, the Knoevenagel condensation of indan-1,3-dione with aromatic aldehydes has been successfully achieved in water, offering high yields and an environmentally friendly process. researchgate.net Another approach involves grinding reagents together in the absence of any solvent, which is simple, efficient, and green. researchgate.net

Use of Greener Catalysts and Solvents: When catalysts or solvents are necessary, the focus is on using more benign alternatives. Task-specific ionic liquids, for example, have been employed as both the reaction medium and catalyst for the synthesis of 2-arylidenindane-1,3-diones. nih.govacs.org These reactions can be fast, high-yielding, and occur at room temperature. nih.govacs.org Similarly, nano-ZnO has been used as an efficient, green, and reusable heterogeneous catalyst for the one-pot synthesis of spiro derivatives containing a 1,3-dione moiety. wiley.com

Table 1: Comparison of Sustainable Synthetic Methods for 1,3-Dione Derivatives

| Methodology | Key Features | Example Application | Advantages |

|---|---|---|---|

| Mechanochemistry | Solvent-free, uses mechanical force | Acylation of dimedone | High chemoselectivity, reduced waste, energy efficient. rsc.org |

| Aqueous Synthesis | Uses water as solvent | Knoevenagel condensation of indan-1,3-dione | Environmentally benign, simple procedure, often catalyst-free. researchgate.net |

| Ionic Liquids | Act as both catalyst and medium | Synthesis of 2-arylidenindane-1,3-diones | High yields, fast reaction times, room temperature conditions. nih.govacs.org |

| Heterogeneous Catalysis | Use of reusable catalysts like nano-ZnO | Synthesis of spiro[indoline-pyranodioxine] derivatives | Catalyst recyclability, mild reaction conditions, environmentally friendly. wiley.com |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Derivatives of 1,3-diones are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. mdpi.comwiley.commdpi.com Future research will continue to build on this foundation by identifying novel biological targets and elucidating the underlying mechanisms of action.

Emerging research areas include:

Targeting Novel Enzymes and Receptors: While some 1,3-diones are known to inhibit enzymes like p-hydroxyphenylpyruvatedioxygenase (HPPD) in herbicidal applications , there is vast potential to discover new protein targets. For example, isoindoline-1,3-dione derivatives are being investigated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease treatment. nih.gov Researchers are also designing quinazoline-2,4-dione ligands that are highly selective for the sphingosine-1-phosphate receptor 2 (S1PR2), which is implicated in various cellular functions and pathologies. nih.gov

Elucidating Complex Mechanisms: Understanding how these molecules exert their effects at a cellular level is a key research goal. For instance, some 1,3-dione derivatives induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and modulate inflammation by inhibiting the NF-κB signaling pathway. Further studies aim to unravel the intricate signaling cascades affected by these compounds. mdpi.com The study of isoindole-1,3(2H) dione (B5365651) derivatives, for example, has shown that their biological activity can be enhanced through structural modifications like halogenation, which appears to increase their antimicrobial, antileishmanial, and anticancer effects. wiley.com

Multi-target Drug Design: The isoindole-1,3(2H) dione pharmacophore is considered a "privileged scaffold" capable of interacting with multiple biological targets. wiley.com This opens up avenues for designing new drug candidates with multi-target effects, which can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. wiley.comnih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmednexus.org These computational tools can analyze vast datasets to predict the properties of new molecules, optimize synthetic routes, and identify promising drug candidates, thereby accelerating the research and development process. acs.org

Key applications in 1,3-dione research include:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a molecule to its biological activity. In a study on cyclohexane-1,3-dione derivatives, QSAR modeling was used to design new compounds with potentially higher anticancer activity against non-small-cell lung cancer (NSCLC). acs.org Such models can help prioritize which novel compounds to synthesize and test.

De Novo Drug Design: AI algorithms can design entirely new molecules with desired properties. Adversarial auto-encoders and recurrent neural networks are two ML approaches that can generate novel, drug-like compounds, including those biased towards a specific biological target. mednexus.org This technology can be applied to create new 1,3-dione derivatives with optimized activity.